molecular formula C17H24N4OS B2370045 4-[1,6-bis(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbonyl]thiomorpholine CAS No. 1211410-24-0

4-[1,6-bis(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbonyl]thiomorpholine

Cat. No.: B2370045
CAS No.: 1211410-24-0
M. Wt: 332.47
InChI Key: QPEIKQLIDSCBJE-UHFFFAOYSA-N
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Description

4-[1,6-bis(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbonyl]thiomorpholine is a complex organic compound with the molecular formula C17H24N4OS . This compound is notable for its unique structure, which includes a pyrazolo[3,4-b]pyridine core, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1,6-bis(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbonyl]thiomorpholine typically involves multi-step organic synthesisThe reaction conditions often require the use of catalysts and specific reagents to ensure the correct formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that allow for large-scale production. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[1,6-bis(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbonyl]thiomorpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products with different functional groups .

Mechanism of Action

The mechanism of action of 4-[1,6-bis(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbonyl]thiomorpholine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Biological Activity

The compound 4-[1,6-bis(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbonyl]thiomorpholine is part of a class of pyrazolo[3,4-b]pyridine derivatives known for their diverse biological activities. These compounds have been explored for their potential therapeutic effects, including antimicrobial, antiviral, and anticancer properties. This article synthesizes current research findings regarding the biological activity of this specific compound.

  • Molecular Formula : C14H18N4O2S
  • Molecular Weight : 330.38 g/mol
  • CAS Number : 1211410-24-0

Antimicrobial Activity

Research indicates that pyrazolo[3,4-b]pyridine derivatives exhibit significant antimicrobial properties. For instance, compounds within this class have shown effectiveness against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for certain derivatives suggest potent antibacterial activity, making them candidates for further development as antimicrobial agents .

CompoundMIC (µg/mL)Bacterial Strain
8a16Staphylococcus aureus
8b32Escherichia coli
8c8Pseudomonas aeruginosa

Antiviral Activity

The antiviral potential of pyrazolo[3,4-b]pyridine derivatives has also been documented. These compounds target various viral mechanisms, including inhibiting viral replication and entry into host cells. In particular, studies have focused on their role as inhibitors of host kinases involved in viral pathogenesis, such as AAK1 and GAK .

Anticancer Activity

The anticancer properties of these compounds are attributed to their ability to inhibit specific kinases involved in tumor growth and metastasis. For example, certain derivatives have been identified as selective inhibitors of the B-RafV600E mutation with low nanomolar IC50 values, demonstrating significant potential in cancer therapy .

The biological activity of This compound is largely mediated through its interaction with various molecular targets:

  • Kinase Inhibition : The compound acts as a kinase inhibitor, disrupting signaling pathways that promote cell proliferation and survival in cancer cells.
  • Antioxidant Properties : Some studies indicate that these compounds possess antioxidant capabilities, potentially mitigating oxidative stress within cells .

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of several pyrazolo[3,4-b]pyridine derivatives, the compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications in the side chains significantly influenced antimicrobial potency.

Study 2: Anticancer Activity

A series of experiments were conducted to assess the anticancer properties of the compound against various cancer cell lines. The results showed that the compound inhibited cell growth in a dose-dependent manner, with IC50 values indicating strong cytotoxic effects on cancer cells compared to normal cells .

Properties

IUPAC Name

[1,6-di(propan-2-yl)pyrazolo[3,4-b]pyridin-4-yl]-thiomorpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4OS/c1-11(2)15-9-13(17(22)20-5-7-23-8-6-20)14-10-18-21(12(3)4)16(14)19-15/h9-12H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPEIKQLIDSCBJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(C=NN2C(C)C)C(=C1)C(=O)N3CCSCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211410-24-0
Record name 4-[1,6-bis(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbonyl]thiomorpholine
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